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molecular formula C9H14BrNS B8324469 [2-(4-Bromo-2-thienyl)ethyl](1-methylethyl)amine

[2-(4-Bromo-2-thienyl)ethyl](1-methylethyl)amine

Cat. No. B8324469
M. Wt: 248.19 g/mol
InChI Key: GBSBBPGWCCSPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063071B2

Procedure details

To a solution of [2-(4-bromo-2-thienyl)ethyl]amine (100 mg, 0.48 mmol) in DCM (2.0 mL) and MeOH (1.0 mL) was added acetic acid (3 drops) and 2-methylpropanal (105 mg, 1.44 mmol). The reaction was stirred overnight at room temperature before addition of Sodium borohydride (53.3 mg, 1.44 mmol). Reaction run for 1 h and then treated with EtOAc and brine. Organic layers were then dried and concentrated to give 80 mg of [2-(4-bromo-2-thienyl)ethyl](1-methylethyl)amine (64%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
105 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
53.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][NH2:9])[S:5][CH:6]=1.[CH3:10][CH:11](C)[CH:12]=O.[BH4-].[Na+].CCOC(C)=O>C(Cl)Cl.CO.C(O)(=O)C.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[C:4]([CH2:7][CH2:8][NH:9][CH:11]([CH3:12])[CH3:10])[S:5][CH:6]=1 |f:2.3,8.9.10|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C(SC1)CCN
Name
Quantity
105 mg
Type
reactant
Smiles
CC(C=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Two
Name
Quantity
53.3 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction run for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Organic layers were then dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(SC1)CCNC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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